![molecular formula C25H25N3O4 B10997043 1-(3-methoxyphenyl)-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997043.png)

1-(3-methoxyphenyl)-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

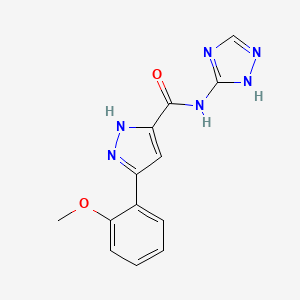

- Chalcones are open-chain compounds with a conjugated double bond between two aromatic rings, making them versatile building blocks in organic synthesis .

- MPNP features a 1,3-diphenyl-2-propen-1-one backbone, where the naphthalene-2-yl group and the carbonyl amide are strategically positioned.

1-(3-methoxyphenyl)-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide: , often referred to as , belongs to the class of chalcone derivatives.

Preparation Methods

Synthetic Routes: MPNP can be synthesized through various methods, including condensation reactions or cyclizations.

Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve reagents like amines, carbonyl compounds, and catalysts.

Industrial Production: While MPNP is not widely produced industrially, research laboratories often prepare it for scientific investigations.

Chemical Reactions Analysis

Reactivity: MPNP undergoes reactions typical of chalcones, such as nucleophilic additions, cyclizations, and substitutions.

Common Reagents: Alkylamines, acid chlorides, and hydrazines are commonly used reagents.

Major Products: These reactions yield various derivatives, including substituted pyrrolidines and amides.

Scientific Research Applications

Chemistry: MPNP serves as a precursor for synthesizing other compounds due to its versatile reactivity.

Biology: Researchers explore its potential as a bioactive molecule, studying its effects on cellular processes.

Medicine: MPNP derivatives may exhibit pharmacological properties, making them interesting candidates for drug development.

Industry: Although not directly used in industry, understanding MPNP’s chemistry informs drug design and materials science.

Mechanism of Action

Targets: MPNP likely interacts with cellular proteins due to its structural features.

Pathways: Further studies are needed to elucidate specific pathways affected by MPNP.

Comparison with Similar Compounds

Uniqueness: MPNP’s combination of a naphthalene-2-yl group and an amide makes it distinct.

Properties

Molecular Formula |

C25H25N3O4 |

|---|---|

Molecular Weight |

431.5 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-N-[2-(naphthalene-2-carbonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C25H25N3O4/c1-32-22-8-4-7-21(15-22)28-16-20(14-23(28)29)25(31)27-12-11-26-24(30)19-10-9-17-5-2-3-6-18(17)13-19/h2-10,13,15,20H,11-12,14,16H2,1H3,(H,26,30)(H,27,31) |

InChI Key |

UTFBJTRQSZAUEB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCNC(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-oxo-3-{[1-(propan-2-yl)-1H-indol-4-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10996971.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10996976.png)

![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B10996984.png)

![ethyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B10996991.png)

![2-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B10996997.png)

![(4,7-dimethoxy-1-methyl-1H-indol-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10997002.png)

![6-(furan-2-yl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10997015.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10997023.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10997029.png)

![4-({2-[9,10-Dimethoxy-5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetyl}amino)benzamide](/img/structure/B10997030.png)

![2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997040.png)